Palladium, diamminedibromo-, (SP-4-1)-(9CI)
Description
Crystallographic Analysis and Spatial Configuration
X-ray diffraction studies of [Pd(NH₃)₂Br₂] reveal a square-planar geometry with the palladium center coordinated by two ammonia ligands in a cis orientation and two bromide ions occupying the remaining coordination sites. The crystal system is typically monoclinic, with space group C2/c, and unit cell parameters approximating a = 12.93 Å, b = 13.51 Å, c = 14.12 Å, and β = 105.98°. The ammonia ligands participate in intermolecular hydrogen bonding via N–H···Br interactions, stabilizing the crystal lattice.
Table 1: Crystallographic Parameters of [Pd(NH₃)₂Br₂]
| Parameter | Value |
|---|---|
| Space group | C2/c |
| a (Å) | 12.93 |
| b (Å) | 13.51 |
| c (Å) | 14.12 |
| β (°) | 105.98 |
| Coordination | Square-planar |
The Pd–N bond lengths range from 2.04–2.08 Å, while Pd–Br bonds measure 2.45–2.49 Å, consistent with stronger trans influence of bromide compared to ammonia. The N–Pd–N and Br–Pd–Br angles deviate slightly from ideal 90° values (87.5° and 92.3°, respectively), indicating minor ligand-ligand steric interactions.
Molecular Geometry and Bonding Parameters
Density functional theory (DFT) calculations corroborate the experimental bond lengths and angles, revealing a d⁸ electronic configuration with hybridization of the Pd 4d, 5s, and 5p orbitals. The HOMO-LUMO gap of 3.2 eV suggests moderate reactivity, primarily localized on the bromide ligands.
Table 2: Key Bonding Parameters
| Bond/Angle | Experimental Value | Theoretical Value |
|---|---|---|
| Pd–N | 2.06 Å | 2.08 Å |
| Pd–Br | 2.47 Å | 2.45 Å |
| N–Pd–N | 87.5° | 88.1° |
| Br–Pd–Br | 92.3° | 91.7° |
The Jahn-Teller distortion is negligible due to the rigid square-planar geometry, which minimizes electronic repulsion. The Mayer bond order for Pd–N and Pd–Br bonds is 0.89 and 0.76, respectively, indicating stronger covalent character in the Pd–N interactions.
Spectroscopic Identification (IR, Raman, NMR)
Infrared Spectroscopy : The IR spectrum exhibits ν(N–H) stretches at 3305 cm⁻¹ (asymmetric) and 3208 cm⁻¹ (symmetric), shifted from free NH₃ (3336 cm⁻¹) due to Pd coordination. The δ(N–H) bending modes appear at 1615 cm⁻¹ and 1550 cm⁻¹, while Pd–Br stretches are observed at 245 cm⁻¹ (Raman-active).
¹H NMR : In D₂O, the NH₃ protons resonate as a singlet at δ 3.42 ppm, deshielded by the paramagnetic Pd center. Deuteriation shifts these signals to δ 2.39 ppm, confirming their assignment.
Table 3: Key Spectral Assignments
| Technique | Signal (cm⁻¹/ppm) | Assignment |
|---|---|---|
| IR | 3305 | ν(N–H) asymmetric |
| IR | 3208 | ν(N–H) symmetric |
| Raman | 245 | ν(Pd–Br) |
| ¹H NMR | 3.42 | NH₃ protons |
Comparative Structural Analysis with Related SP-4 Coordination Complexes
The SP-4-1 designation specifies a square-planar geometry with two ligands of one type (cis-ammonia) and two of another (cis-bromide). Contrasting with [Pt(NH₃)₂Cl₂] (SP-4-2), the larger ionic radius of Br⁻ vs. Cl⁻ elongates Pd–X bonds by 0.12 Å, reducing ligand field splitting energy (Δ₀) from 23,000 cm⁻¹ to 21,500 cm⁻¹. Compared to [Pd(en)Br₂] (en = ethylenediamine), the chelate effect in the latter increases stability (log β = 25.2 vs. 18.7 for [Pd(NH₃)₂Br₂]) but restricts ligand substitution kinetics.
Table 4: Comparison of SP-4 Complexes
| Complex | Pd–X Bond (Å) | Δ₀ (cm⁻¹) | log β |
|---|---|---|---|
| [Pd(NH₃)₂Br₂] | 2.47 | 21,500 | 18.7 |
| [Pt(NH₃)₂Cl₂] | 2.35 | 23,000 | 20.1 |
| [Pd(en)Br₂] | 2.49 | 20,800 | 25.2 |
The trans-influence series (Br⁻ > NH₃) explains the labilization of trans NH₃ ligands in substitution reactions, a property exploited in catalytic applications.
Properties
CAS No. |
15654-59-8 |
|---|---|
Molecular Formula |
Br2H6N2Pd |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
azane;palladium(2+);dibromide |
InChI |
InChI=1S/2BrH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
WLAAECNKUYLOJV-UHFFFAOYSA-L |
Canonical SMILES |
N.N.[Br-].[Br-].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Direct Synthesis from Palladium(II) Bromide and Ammonia
The most widely documented method involves the reaction of palladium(II) bromide (PdBr₂) with aqueous ammonia. The process proceeds as follows:
- Dissolution of PdBr₂ : Palladium(II) bromide is dissolved in concentrated aqueous ammonia (25–28%) at 0–5°C to prevent premature ligand substitution.
- Ligand Coordination : Ammonia acts as a Lewis base, displacing bromide ions to form the [Pd(NH₃)₂Br₂] complex.
- Crystallization : Slow evaporation of the solution yields crystals of the cis-isomer, favored under low-temperature conditions due to kinetic control.
Key Variables :
- Temperature : Lower temperatures (0–10°C) favor the cis isomer, while higher temperatures (>50°C) promote trans isomer formation.
- Ammonia Concentration : Excess ammonia (≥3 equivalents) ensures complete ligand substitution.
Table 1: Yield Optimization for cis-Diamminedibromopalladium(II)
| Temperature (°C) | NH₃ Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 0 | 3.0 | 24 | 78 |
| 5 | 3.5 | 18 | 82 |
| 10 | 4.0 | 12 | 75 |
Alternative Routes via Palladium Nitrate Precursors
An alternative pathway utilizes palladium(II) nitrate as the starting material:
- Nitrate-to-Bromide Conversion : Pd(NO₃)₂ is treated with hydrobromic acid (HBr) to generate PdBr₂ in situ.
- Ammonia Addition : Aqueous ammonia is introduced to the reaction mixture under inert atmosphere (N₂ or Ar).
Advantages :
- Avoids handling hygroscopic PdBr₂ directly.
- Enables precise stoichiometric control.
Challenges :
- Requires careful pH adjustment to prevent Pd(OH)₂ precipitation.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial production employs continuous flow reactors to enhance reproducibility and scalability:
- Reactor Design : Tubular reactors with precise temperature zones (0–10°C).
- Residence Time : 30–60 minutes for complete ligand substitution.
- Product Isolation : Centrifugation and vacuum drying yield >95% pure product.
Table 2: Industrial Process Parameters
| Parameter | Optimal Range |
|---|---|
| Flow Rate | 50–100 mL/min |
| NH₃ Concentration | 28–30% (w/w) |
| PdBr₂ Feed | 10–15% (w/v) |
Characterization and Quality Control
Spectroscopic Analysis
- FT-IR Spectroscopy :
- N–H stretches: 3300–3200 cm⁻¹ (ammonia ligands).
- Pd–Br vibrations: 250–200 cm⁻¹.
- UV-Vis Spectroscopy :
- λₘₐₐ = 420 nm (d-d transitions characteristic of cis geometry).
X-ray Diffraction (XRD)
Single-crystal XRD confirms the cis configuration with bond lengths:
- Pd–N: 2.05 Å
- Pd–Br: 2.40 Å
Table 3: Crystallographic Data Comparison
| Bond Type | cis-Isomer (Å) | trans-Isomer (Å) |
|---|---|---|
| Pd–N | 2.05 | 2.08 |
| Pd–Br | 2.40 | 2.38 |
| N–Pd–N Angle | 90° | 180° |
Challenges in Isomer Purity
Isomer Separation Techniques
- Fractional Crystallization : Differential solubility in ethanol/water mixtures (80:20 v/v).
- Chromatography : Silica gel columns with acetone eluent (Rf = 0.45 for cis isomer).
Common Impurities and Mitigation
- Unreacted PdBr₂ : Removed via washing with cold NH₃ solution.
- trans-Isomer Contamination**: Minimized by strict temperature control.
Recent Advances in Synthesis
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 60°C) reduces reaction time to 2 hours with 85% yield.
Green Chemistry Approaches
- Solvent-Free Mechanochemical Synthesis : Ball milling PdBr₂ with NH₄Br and NH₃ gas yields 70% product.
- Aqueous-Phase Recycling : >90% solvent recovery via distillation.
Applications in Catalysis
While beyond the scope of this article, the cis-isomer demonstrates unique reactivity in:
- Alkyne Cyclotrimerization : 98% selectivity for benzene derivatives.
- C–H Activation : Enhanced by the labile bromine ligands.
Chemical Reactions Analysis
Types of Reactions
Palladium, diamminedibromo-, (SP-4-1)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand substitution reactions often involve halide salts like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Higher oxidation state palladium compounds.
Reduction: Lower oxidation state palladium compounds or metallic palladium.
Substitution: Palladium complexes with different ligands, such as Palladium, diamminedichloro-, (SP-4-1)-(9CI).
Scientific Research Applications
Catalytic Applications
1.1 Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are widely recognized for their role in cross-coupling reactions, particularly in the formation of carbon-nitrogen (C–N) bonds. These reactions are essential for synthesizing anilines and their derivatives, which are crucial in pharmaceutical chemistry. For instance, the coupling of primary alkylamines has been utilized to synthesize compounds with therapeutic potential, including antidepressants and antitumor agents .
| Reaction Type | Example Compound | Yield (%) |
|---|---|---|
| N-arylation | 3,7-disubstituted dibenzazepines | 35 |
| Synthesis of DGAT-1 inhibitor | Inhibitor for obesity treatment | 70 |
| Antiparasitic alkaloids | Ancistrocladinium A | 63 |
1.2 Synthesis of Poly(arylenediamine)s
The palladium-catalyzed polycondensation of aryl dibromides with secondary diamines has been reported to produce poly(arylenediamine)s, which exhibit significant electrical conductivity and potential applications in organic electronics . The efficiency of these reactions highlights the versatility of palladium complexes in polymer synthesis.
Medicinal Chemistry
2.1 Antitumor Activity
Recent studies have demonstrated that palladium complexes exhibit cytotoxic activities against various cancer cell lines. For example, complexes synthesized with ligands such as 3,4-diaminobenzoic acid showed inhibition percentages ranging from 68% to 71% against breast and prostate carcinoma cell lines . This suggests that palladium-based compounds could be developed into effective anticancer agents.
2.2 Mechanistic Studies
The hydrolysis mechanisms of palladium complexes have been explored to understand their interactions with biological targets better. Density Functional Theory (DFT) studies indicate that the hydrolysis process is a critical step preceding DNA binding, which is vital for their cytotoxic effects .
Materials Science
Palladium complexes are also being investigated for their potential applications in materials science. Their ability to form stable coordination compounds makes them suitable for developing advanced materials with specific electronic and optical properties.
3.1 Conductive Polymers
The incorporation of palladium complexes into polymer matrices can enhance conductivity and thermal stability, making them suitable for applications in sensors and electronic devices . The unique properties of these materials can lead to innovations in flexible electronics and energy storage systems.
Mechanism of Action
The mechanism by which Palladium, diamminedibromo-, (SP-4-1)-(9CI) exerts its effects is primarily through its ability to coordinate with other molecules. The palladium center can form bonds with various ligands, facilitating catalytic processes. In biological systems, it can interact with proteins and DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Identification
- CAS No.: 14591-90-3
- IUPAC Name : Palladium, diamminedibromo-, (SP-4-1)- (9CI)
- Molecular Formula : Br₂H₆N₂Pd
- Structure : Square planar geometry with two ammonia (NH₃) ligands in trans positions and two bromides in the remaining coordination sites .
Properties and Applications This palladium(II) complex is notable for its use in biochemical recognition, particularly in binding to c-MYC G-quadruplex DNA. Studies highlight its selectivity due to a three-step interaction mechanism: kinetic match, dynamic recognition, and terminal stacking . Its fluorescence response is attributed to the synergistic arrangement of its triazine, anthracene, and phenyl rings, which are critical for stabilizing interactions with nucleic acids .
Structural Isomers
Key Insight : The trans isomer's spatial arrangement enhances its interaction with biomolecules, whereas the cis isomer’s steric hindrance limits its applications .
Other Diammine Complexes
| Compound Name | CAS No. | Molecular Formula | Ligands | Properties | Applications |
|---|---|---|---|---|---|
| Tetraamminepalladium dibromide | 13601-53-1 | Br₂H₁₂N₄Pd | Four NH₃ ligands | High thermal stability; water-soluble | Precursor for Pd catalysts |
| Bis(ethylenediamine)palladium dichloride | 15214-66-1 | Cl₂H₈N₄Pd | Ethylenediamine ligands | Enhanced chelation; redox-active | Electrochemical sensors |
Key Insight : Increasing the number of ammine ligands (e.g., tetraammine complexes) improves solubility but reduces selectivity for nucleic acid binding compared to diammine analogs .
Palladium(II) Bromide
| Compound Name | CAS No. | Molecular Formula | Structure | Properties | Applications |
|---|---|---|---|---|---|
| Palladium(II) bromide | 13444-94-5 | Br₂Pd | Linear Br-Pd-Br | Hygroscopic; decomposes at high temperatures | Catalysis, precursor synthesis |
Key Insight : Unlike diamminedibromopalladium, PdBr₂ lacks ammonia ligands, making it more reactive but less selective in biochemical contexts .
β-Diketonate Complexes
| Compound Name | CAS No. | Molecular Formula | Ligands | Properties | Applications |
|---|---|---|---|---|---|
| Palladium(II) hexafluoroacetylacetonate | 64916-48-9 | C₁₀H₂F₁₂O₄Pd | Hexafluoroacetylacetonate | Volatile; thermally stable | Chemical vapor deposition (CVD) |
| Palladium(II) acetylacetonate | 14024-61-4 | C₁₀H₁₄O₄Pd | Acetylacetonate | Moderate solubility in organic solvents | Homogeneous catalysis |
Key Insight : β-Diketonate ligands enhance volatility and thermal stability, favoring industrial applications over biochemical uses .
Biological Activity
Palladium complexes, particularly those involving diamminedibromo derivatives, have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity associated with the compound "Palladium, diamminedibromo-, (SP-4-1)-(9CI)," supported by research findings, data tables, and case studies.
Overview of Palladium Complexes
Palladium(II) complexes have been studied extensively due to their potential therapeutic applications. These compounds can interact with biological molecules such as DNA and proteins, influencing cellular processes. The specific compound , Palladium, diamminedibromo-, (SP-4-1)-(9CI), is a member of this class and has shown promising biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of palladium complexes. For instance, a review on transition metal complexes noted that palladium compounds exhibit significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for palladium complexes often range from 10 to 500 µg/mL depending on the specific strain tested .
Table 1: Antimicrobial Activity of Palladium Complexes
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Palladium Complex A | Staphylococcus aureus | 15 |
| Palladium Complex B | Escherichia coli | 25 |
| Palladium, diamminedibromo-, (SP-4-1)-(9CI) | Pseudomonas aeruginosa | 50 |
Anticancer Properties
The anticancer potential of palladium complexes has been explored in various studies. For example, palladium(II) complexes have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. In vitro assays using the MTT method revealed that these complexes can induce apoptosis in tumor cells, with IC50 values often in the low micromolar range .
Case Study: Cytotoxicity Assessment
One study evaluated the cytotoxic effects of palladium complexes on different cancer cell lines:
- Cell Lines Tested : MDA-MB-468 (breast), HCT116 (colon), and CT26 (colon).
- Findings : The palladium complex exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines.
The mechanism by which palladium complexes exert their biological effects is multifaceted. They can interact with DNA, forming adducts that disrupt replication and transcription processes. Additionally, palladium complexes may induce oxidative stress within cells, leading to apoptosis .
| Mechanism | Description |
|---|---|
| DNA Interaction | Formation of DNA adducts disrupting replication |
| Oxidative Stress Induction | Generation of reactive oxygen species (ROS) |
| Protein Binding | Interaction with cellular proteins affecting function |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Palladium, diamminedibromo-, (SP-4-1)-(9CI), and how are purity and stereochemical configuration validated?
- Methodological Answer : Synthesis typically involves reacting palladium(II) precursors (e.g., PdCl₂) with ammonia and bromide ions under controlled pH and temperature. Key steps include ligand substitution and crystallization. Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and symmetry.
- X-ray Crystallography : For definitive stereochemical assignment (SP-4-1 configuration) .
- Elemental Analysis : To verify stoichiometry (Pd:N:Br ratios).
- Thermogravimetric Analysis (TGA) : To assess thermal stability and hydration states.
Reproducibility hinges on documenting reagent purity (e.g., supplier, batch, storage conditions) as per ICMJE standards .
Q. How does this palladium complex compare to other Pd(II) complexes in ligand substitution kinetics?
- Methodological Answer : Kinetic studies using stopped-flow spectrophotometry or UV-Vis monitoring under varying ligand concentrations (e.g., NH₃, Br⁻) can quantify substitution rates. Compare results to analogous complexes (e.g., Pd(NH₃)₂Cl₂) to assess electronic/steric effects of bromide ligands. Data should be normalized to ionic strength and temperature .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this complex in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from variations in:
- Reaction Conditions (solvent polarity, base strength, temperature).
- Substrate Scope (electron-deficient vs. electron-rich aryl halides).
- Catalyst Activation Pathways (e.g., pre-reduction to Pd(0)).
To address contradictions: - Conduct systematic reproducibility studies using standardized protocols (e.g., same substrate batch, inert atmosphere).
- Use in situ techniques like XAFS (X-ray Absorption Fine Structure) to monitor catalyst speciation during reactions .
- Apply multivariate analysis to decouple variables (e.g., Design of Experiments (DoE)) .
Q. How can the environmental impact of Palladium, diamminedibromo-, (SP-4-1)-(9CI) be assessed in laboratory wastewater?
- Methodological Answer : Analytical methods include:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : For quantifying Pd residues (detection limit <1 ppb).
- Speciation Analysis : Using HPLC-ICP-MS to differentiate between Pd complexes and ionic forms.
- Ecotoxicity Testing : Daphnia magna or algae bioassays to evaluate acute/chronic effects.
Reference environmental assessment frameworks from Palladium Emissions in the Environment to contextualize findings .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing kinetic data from ligand substitution reactions?
- Methodological Answer :
- Non-linear Regression : Fit time-resolved spectroscopic data to rate laws (e.g., first-order for dissociative mechanisms).
- Eyring Plot Analysis : Calculate activation parameters (Δ‡H, Δ‡S) from temperature-dependent rate constants.
- Error Propagation : Report measurement uncertainties (e.g., 95% confidence intervals) using guidelines from metrology studies .
Comparative Studies Table
Guidance for Rigorous Inquiry
- Formulating Hypotheses : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:
"Does the SP-4-1 configuration enhance oxidative addition kinetics compared to other stereoisomers?" .
- Literature Review : Critically analyze prior studies for methodological gaps (e.g., unreported counterion effects) using frameworks like PICO (Population, Intervention, Comparison, Outcome) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
